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Compound of Interest

Compound Name: Benzamide, 4-bromo-3-ethyl-

Cat. No.: B15092796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

and potential synthesis of 4-bromo-3-ethylbenzamide (CAS No. 1369785-21-6). Due to the

limited availability of specific experimental data for this compound in publicly accessible

literature, this document combines confirmed structural information with generalized

experimental protocols and predicted properties based on analogous chemical structures. This

guide is intended to serve as a foundational resource for researchers and professionals in drug

development and chemical synthesis.

Molecular Structure and Identification
4-Bromo-3-ethylbenzamide is a substituted aromatic amide. The core structure consists of a

benzene ring substituted with a bromo group, an ethyl group, and a carboxamide group. The

IUPAC name for this compound is 3-Bromo-4-ethyl-benzamide, reflecting the substitution

pattern on the benzamide moiety.

Table 1: Compound Identification
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Identifier Value

Systematic Name 3-Bromo-4-ethyl-benzamide

Synonym Benzamide, 4-bromo-3-ethyl-

CAS Number 1369785-21-6

Molecular Formula C₉H₁₀BrNO

Molecular Weight 228.09 g/mol

SMILES O=C(N)C1=CC=C(CC)C(Br)=C1

Physicochemical Properties
Specific experimental data for the physicochemical properties of 4-bromo-3-ethylbenzamide

are not readily available. The data presented in Table 2 are predicted values or based on

trends observed for structurally similar compounds.

Table 2: Physicochemical Data

Property Value Notes

Melting Point Not available
Expected to be a solid at room

temperature.

Boiling Point Not available

Solubility Not available
Likely soluble in polar organic

solvents.

Proposed Synthesis Protocol
A detailed, experimentally verified synthesis protocol for 4-bromo-3-ethylbenzamide is not

available in the reviewed literature. However, a plausible synthetic route can be proposed

based on standard organic chemistry transformations. A common method for the synthesis of

benzamides is the acylation of ammonia or an amine with a corresponding benzoyl chloride.

3.1. Synthesis of 3-Bromo-4-ethylbenzoic Acid (Intermediate)
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The precursor, 3-bromo-4-ethylbenzoic acid, can be synthesized from 4-ethylbenzoic acid

through electrophilic aromatic substitution (bromination).

Reaction: 4-ethylbenzoic acid is reacted with a brominating agent, such as N-

bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g.,

FeBr₃), in a suitable solvent like acetic acid. The ethyl group is an ortho-, para-director;

however, the para position is blocked, and the ortho position (position 3) is sterically

hindered to some extent but is the most likely position for bromination.

3.2. Conversion to 3-Bromo-4-ethylbenzoyl Chloride

The synthesized 3-bromo-4-ethylbenzoic acid is then converted to its more reactive acid

chloride derivative.

Reaction: 3-bromo-4-ethylbenzoic acid is treated with a chlorinating agent, such as thionyl

chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of

dimethylformamide (DMF). The reaction is typically performed in an inert solvent like

dichloromethane (DCM) or neat.

3.3. Amination to form 4-Bromo-3-ethylbenzamide

The final step is the reaction of the benzoyl chloride with an ammonia source.

Reaction: 3-bromo-4-ethylbenzoyl chloride is reacted with an excess of aqueous or gaseous

ammonia. This nucleophilic acyl substitution reaction yields the final product, 4-bromo-3-

ethylbenzamide. The reaction is typically carried out at low temperatures to control its

exothermicity.

Figure 1: Proposed Synthesis Workflow
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A flowchart of the proposed synthetic pathway.

Spectroscopic Characterization (Predicted)
No experimental spectroscopic data for 4-bromo-3-ethylbenzamide has been identified. The

following are predicted key features based on the molecular structure:

4.1. 1H NMR Spectroscopy
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Aromatic Protons: Signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the

three protons on the benzene ring. Their splitting patterns would be influenced by their

positions relative to the substituents.

Ethyl Group Protons: A quartet corresponding to the methylene (-CH₂-) protons and a triplet

for the methyl (-CH₃) protons, characteristic of an ethyl group.

Amide Protons: One or two broad singlets for the -NH₂ protons, which may exchange with

D₂O.

4.2. 13C NMR Spectroscopy

Carbonyl Carbon: A signal in the downfield region (typically 165-175 ppm) for the amide

carbonyl carbon.

Aromatic Carbons: Six signals in the aromatic region (typically 120-145 ppm), with the

carbons attached to the bromo and ethyl groups showing distinct chemical shifts.

Ethyl Group Carbons: Two signals in the aliphatic region for the methylene and methyl

carbons.

4.3. Infrared (IR) Spectroscopy

N-H Stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric

and asymmetric stretching of the primary amide N-H bonds.

C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl

(Amide I band).

N-H Bending: An absorption around 1600-1650 cm⁻¹ (Amide II band).

C-Br Stretching: A signal in the fingerprint region.

4.4. Mass Spectrometry

Molecular Ion Peak: A molecular ion peak (M⁺) would be expected at m/z corresponding to

the molecular weight (228.09). Due to the presence of bromine, a characteristic M+2 peak of

nearly equal intensity would be observed, corresponding to the 81Br isotope.
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Fragmentation: Common fragmentation patterns would involve the loss of the amide group

and cleavage of the ethyl group.

Logical Relationship of Key Information
The following diagram illustrates the interconnectedness of the information presented in this

guide.
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Relationship between key data points.

Applications in Research and Drug Development
Substituted benzamides are a well-established class of compounds with a wide range of

biological activities, making them valuable scaffolds in drug discovery. While the specific

biological profile of 4-bromo-3-ethylbenzamide is not documented, its structural motifs suggest

potential for investigation in several areas:

Enzyme Inhibition: The benzamide functional group can act as a hydrogen bond donor and

acceptor, making it a candidate for interacting with the active sites of various enzymes.
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Receptor Antagonism/Agonism: Many benzamide derivatives are known to interact with G-

protein coupled receptors (GPCRs).

Fragment-Based Drug Discovery: This molecule could serve as a starting fragment for the

development of more complex and potent drug candidates.

The bromo- and ethyl- substitutions provide handles for further chemical modification to explore

structure-activity relationships (SAR).

Conclusion
4-Bromo-3-ethylbenzamide is a chemical entity with a defined structure but limited publicly

available experimental data. This guide has provided a framework for understanding its

fundamental properties and a plausible route for its synthesis. Further experimental

investigation is required to fully characterize this compound and explore its potential

applications in medicinal chemistry and materials science. Researchers interested in this

molecule are encouraged to use the information herein as a starting point for their own studies.

To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-3-
ethylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15092796#benzamide-4-bromo-3-ethyl-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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